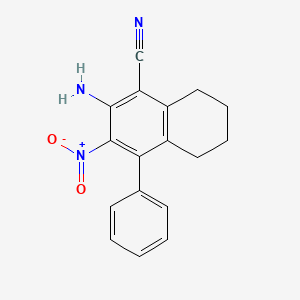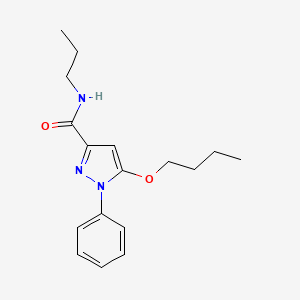
7-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is a heterocyclic organic compound with the molecular formula C12H14O2. It is known for its use as a reagent in the synthesis of various pharmaceutical compounds, including opioid analgesics like dezocine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- typically involves the reaction of 7-methoxy-2-tetralone with iodomethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical compounds, particularly opioid analgesics.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate opioid receptors, thereby exerting analgesic effects. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1-methyl-2-tetralone: A closely related compound used in similar synthetic applications.
Quinoline: Shares the quinoline core structure but lacks the methoxy and methyl substitutions.
Dihydroquinoline: Similar in structure but differs in the degree of hydrogenation.
Uniqueness
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Propiedades
Fórmula molecular |
C11H13NOS |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
7-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-7-9(13-2)5-3-8(10)4-6-11(12)14/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
DZKWIPRTLSWTCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)CCC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)






